Lorcaserin sulfamate

Descripción general

Descripción

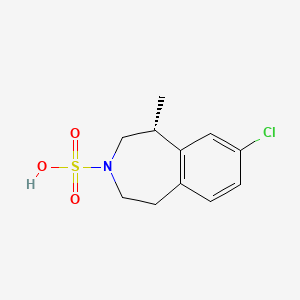

Lorcaserin sulfamate is a major circulating metabolite of Lorcaserin . Lorcaserin is a selective serotonin 2C receptor agonist that modulates appetite and has proven efficacy for weight management in overweight or obese patients . It is also known as Lorcaserin Sulfate or 8-Chloro-1,2,4,5-tetrahydro-1-methyl- (1R)-3H-3-benzazepine-3-sulfonic acid .

The major circulating metabolite after oral administration is this compound .

Molecular Structure Analysis

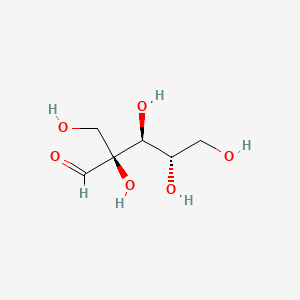

The molecular formula of this compound is C11H14ClNO3S . The exact mass is 275.0382922 g/mol and the monoisotopic mass is also 275.0382922 g/mol . The structure includes a 5-HT2C receptor agonist .Chemical Reactions Analysis

Lorcaserin is metabolized by multiple enzymes and is not dependent on one single enzymatic pathway . It has two major metabolites, one conjugated with glucuronide called N-carbamoyl glucuronide which is excreted in urine and the second Lorcaserin N-sulfamate, which is circulated in the blood .Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.75 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 66 Ų .Aplicaciones Científicas De Investigación

Metabolismo de fármacos

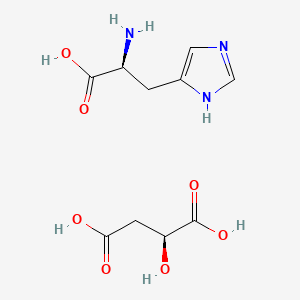

Lorcaserin sulfamate, también conocido como Lorcaserin N-sulfamate, es el metabolito circulante principal de Lorcaserin {svg_1}. Se elimina principalmente por metabolismo, que implica múltiples sistemas enzimáticos con diversas vías metabólicas en los humanos {svg_2}. El orden de depuración intrínseca para Lorcaserin N-sulfamate es SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1 {svg_3}.

Control del peso

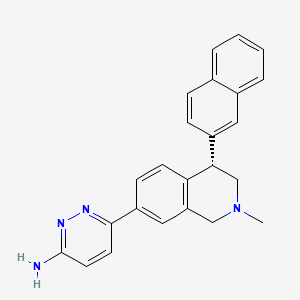

Lorcaserin, el compuesto principal de this compound, es un agonista selectivo del receptor de 5-hidroxitriptamina (5-HT) 5-HT2C de la serotonina, aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos para el control crónico del peso {svg_4}. Lorcaserin N-sulfamate se une a la proteína plasmática humana con alta afinidad (es decir, > 99%) {svg_5}.

Potencial de interacción fármaco-fármaco

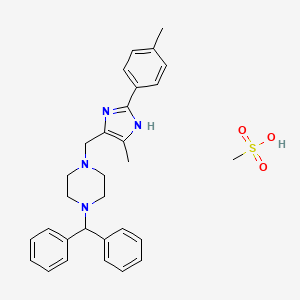

Teniendo en cuenta sus parámetros cinéticos de formación, su alta afinidad por la unión a proteínas plasmáticas, su mínimo potencial de inhibición o inducción del P450 y su estabilidad, el potencial de interacción metabólica fármaco-fármaco o de efectos toxicológicos de Lorcaserin N-sulfamate es remoto en una población de pacientes normal {svg_6}.

Tratamiento de la obesidad

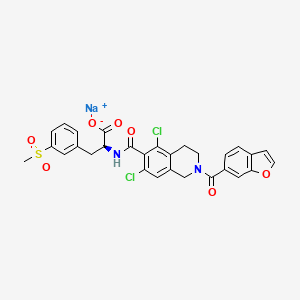

Lorcaserin, el compuesto principal de this compound, se ha evaluado por sus efectos sobre el peso corporal, los factores de riesgo cardiovascular y la seguridad en pacientes obesos y con sobrepeso {svg_7}. En dos ensayos de fase III de Lorcaserin, la proporción acumulativa de pacientes que lograron una pérdida de peso ≥ 5% durante 12 meses fue de alrededor del 47% con el uso de Lorcaserin frente al 20–25% entre los usuarios de placebo {svg_8}.

Control de la diabetes

En uno de los ensayos de fase III, que se centró en pacientes con diabetes, el uso de Lorcaserin se asoció con una mayor tasa de nueva valvulopatía {svg_9}. Sin embargo, Lorcaserin generalmente fue bien tolerado en los ensayos clínicos hasta la fecha {svg_10}.

Tratamiento del síndrome de Dravet

Lorcaserin, el compuesto principal de this compound, se encuentra actualmente en desarrollo clínico para el tratamiento de la epilepsia {svg_11}. Esta posible nueva indicación se basa en la evidencia de que la estimulación del receptor 5-HT2C puede proteger contra las convulsiones y explica, al menos en parte, los efectos anticonvulsivos de la fenfluramina en modelos del síndrome de Dravet {svg_12}.

Biología de las células β

Lorcaserin se ha estudiado por sus efectos sobre la biología de las células β {svg_13}. Estos resultados resaltan un nuevo mecanismo de señalización de Lorcaserin y proporcionan información valiosa para la investigación adicional de las funciones de 5-HT2CR en la biología de las células β {svg_14}.

Riesgo de cáncer

Lorcaserin se retiró del mercado, cuando un estudio de seguridad a gran escala sugirió un posible riesgo de cáncer {svg_15}. Sin embargo, las implicaciones de este hallazgo para su posible uso futuro en humanos son inciertas {svg_16}.

Mecanismo De Acción

Target of Action

Lorcaserin sulfamate, also known as Lorcaserin metabolite M1, primarily targets the serotonin 2C receptors (5-HT2C) . These receptors play a crucial role in regulating appetite and satiety, making them a key target for weight management therapies .

Mode of Action

This compound acts as a selective agonist for the 5-HT2C receptors . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .

Biochemical Pathways

The activation of 5-HT2C receptors by this compound triggers a cascade of biochemical reactions. The stimulated POMC neurons release alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors . This binding event signals the feeling of satiety, leading to a decrease in food intake .

Pharmacokinetics

Lorcaserin undergoes extensive hepatic metabolism, producing multiple metabolites . This compound (M1) is the major metabolite circulating in the plasma . Another major metabolite, N-carbamoyl glucuronide lorcaserin (M5), is primarily excreted in urine . Other minor metabolites, which are glucuronide or sulfate conjugates, are also excreted in urine .

Result of Action

The activation of 5-HT2C receptors by this compound leads to a decrease in food intake and an increase in satiety . This results in weight loss, making this compound an effective treatment for obesity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug, with a higher Cmax observed in the fed state compared to the fasted state . At steady state, cmax and auc were determined to be bioequivalent between the fasted and fed states, indicating no clinically relevant food effect on the pharmacokinetic properties of this compound .

Safety and Hazards

Lorcaserin has been associated with some safety concerns. For example, in February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market due to concerns about increased cancer risk .

Análisis Bioquímico

Biochemical Properties

Lorcaserin Sulfamate is primarily formed by the action of human sulfotransferases (SULTs) SULT1A1, SULT1A2, SULT1E1, and SULT2A1 . The catalytic efficiency of these SULTs for this compound formation is widely variable, and among the SULT isoforms, SULT1A1 was found to be the most efficient .

Cellular Effects

This compound binds to human plasma protein with high affinity (i.e., >99%) . Despite being the major circulating metabolite, the level of free this compound would be minimal at a Lorcaserin therapeutic dose and unlikely be sufficient to cause drug-drug interactions .

Molecular Mechanism

It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus .

Temporal Effects in Laboratory Settings

This compound is stable and shows minimal P450 inhibition or induction potential . This suggests that the potential for metabolic drug-drug interaction or toxicological effects of this compound is remote in a normal patient population .

Metabolic Pathways

This compound is involved in various metabolic pathways in humans. It is primarily cleared by metabolism, which involves multiple enzyme systems . Both human liver and renal cytosols catalyze the formation of this compound, where the liver cytosol showed a higher catalytic efficiency than renal cytosol .

Transport and Distribution

This compound is extensively metabolized in the liver and the metabolites are eliminated mostly in the urine (92.3%) and some through feces (2.2%) . This suggests that this compound is distributed within cells and tissues via the circulatory system.

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its formation and metabolism in the liver and renal cytosols , it can be inferred that this compound may be localized in the cytosol of these cells.

Propiedades

IUPAC Name |

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUNJIOOIHWHGQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361572-46-4 | |

| Record name | Lorcaserin sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN SULFAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)